Product packaging for 3-Amino-6-methoxy-2-methylphenol(Cat. No.:)

3-Amino-6-methoxy-2-methylphenol

Cat. No.: B13143019
M. Wt: 153.18 g/mol
InChI Key: PPZUGOGASOUQHW-UHFFFAOYSA-N
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Description

Significance of Phenolic and Amino Moieties in Contemporary Chemical Research

Phenolic and amino groups are fundamental functional moieties in a vast array of organic molecules, bestowing upon them unique chemical and physical properties. The hydroxyl group of phenols can act as a hydrogen bond donor and, when deprotonated, a potent nucleophile. mdpi.com The benzene (B151609) ring, an inherent part of the phenolic structure, engages in hydrophobic and π-stacking interactions, which are crucial in various chemical and biological processes. mdpi.com Phenolic compounds are recognized as hydrogen donors capable of forming hydrogen bonds with carboxyl groups of proteins and are pivotal in antioxidant activities due to their ability to scavenge free radicals. mdpi.comnih.gov

The amino group, on the other hand, introduces basicity and nucleophilicity to a molecule. It can readily participate in the formation of amides, imines, and other nitrogen-containing functionalities, which are cornerstones of many synthetic pathways. The interplay between phenolic and amino groups within the same molecule, as seen in aminophenols, creates a rich chemical landscape for synthetic chemists to explore. These compounds are often used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Classification and Structural Features of Aminomethoxyphenols

Aminomethoxyphenols are a subclass of substituted phenols characterized by the presence of both an amino (-NH2) and a methoxy (B1213986) (-OCH3) group on the phenol (B47542) ring. The relative positions of these substituents, along with any other groups on the ring, give rise to a wide variety of isomers, each with distinct reactivity and properties. The electronic effects of these substituents play a critical role in directing the outcome of chemical reactions. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, while the methoxy group is also activating and ortho-, para-directing. The interplay of these groups can lead to complex substitution patterns and offers opportunities for regioselective synthesis.

The compound 3-Amino-6-methoxy-2-methylphenol features an amino group at position 3, a methoxy group at position 6, and a methyl group at position 2 relative to the hydroxyl group. This specific arrangement of substituents influences the molecule's steric and electronic properties, which in turn dictate its behavior in synthetic transformations.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

While substituted phenols and aminophenols are broadly studied, the specific compound this compound appears to be a more specialized chemical entity. A comprehensive search of the scientific literature reveals a limited number of studies directly focused on this particular molecule. Much of the available information pertains to its role as a potential intermediate or building block in the synthesis of more complex molecules, such as Schiff bases and other heterocyclic compounds with potential biological activities. nih.govresearchgate.netneliti.com

A notable knowledge gap exists in the detailed characterization of the fundamental reactivity of this compound. While its structural components suggest potential for various synthetic applications, dedicated studies exploring its reaction scope, mechanistic pathways, and the full extent of its utility in organic synthesis are not widely reported. Further research is needed to fully elucidate its synthetic potential and to identify novel applications for this compound.

Below is a table summarizing the key properties of a related compound, 3-Amino-2-methylphenol, which can provide some insight into the general characteristics of this class of molecules.

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Melting Point 129-130 °C
Form Solid
CAS Number 53222-92-7

Data for 3-Amino-2-methylphenol sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B13143019 3-Amino-6-methoxy-2-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-6-methoxy-2-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,10H,9H2,1-2H3

InChI Key

PPZUGOGASOUQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)OC)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 6 Methoxy 2 Methylphenol and Analogues

Established Synthetic Routes and Reaction Pathways

Traditional synthetic approaches to aminophenols often rely on multi-step sequences involving the introduction and subsequent transformation of functional groups on the aromatic ring.

Reductive Transformations of Nitro-Substituted Phenols

A cornerstone in the synthesis of aromatic amines is the reduction of a nitro group. This method is widely applicable to the synthesis of aminophenols. The general strategy involves the nitration of a suitable phenolic precursor followed by the reduction of the nitro-intermediate.

For a compound like 3-Amino-6-methoxy-2-methylphenol, a plausible synthetic route would begin with a methoxy- and methyl-substituted phenol (B47542). For instance, starting with 2-methyl-6-methoxyphenol, a nitration reaction would be performed. The directing effects of the hydroxyl and methoxy (B1213986) groups (both ortho-, para-directing) and the methyl group (ortho-, para-directing) would need to be carefully considered to achieve the desired 3-nitro substitution pattern. Studies on the nitration of related compounds, such as 2-methoxy-m-tolualdehyde, have shown that the nitro group can be directed to specific positions. scispace.com For example, the nitration of 2-methoxy-m-toluic acid yields 5-nitro-2-methoxy-m-toluic acid. scispace.com Similarly, the nitration of 2-methylphenols has been studied, providing insight into the regiochemical outcomes of such reactions. researchgate.net

Once the nitro-substituted phenol is obtained, the nitro group is reduced to an amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. Catalysts such as platinum, palladium, or nickel on a carbon support are frequently used. ncert.nic.in Alternative reduction methods for nitrophenols are also well-established. wikipedia.org The synthesis of 2-Methyl-6-nitroaniline, a related compound, has been achieved through a step-wise acetylation, nitration, and deacetylation process, highlighting the strategic use of protecting groups to control reactivity and regioselectivity. guidechem.com

Amination and O-Methylation Strategies

Direct amination of phenols and the methylation of hydroxyl and amino groups are also key strategies in the synthesis of aminophenols and their derivatives.

Amination: The direct introduction of an amino group onto a phenolic ring is a challenging but attractive synthetic route. One approach involves the caustic fusion of aminobenzenesulfonic acids. For example, 3-aminophenol (B1664112) can be prepared by heating 3-aminobenzenesulfonic acid with sodium hydroxide. wikipedia.org Another method is the substitution reaction of resorcinol (B1680541) with ammonium (B1175870) hydroxide. wikipedia.org

O-Methylation: The introduction of the methoxy group can be achieved through O-methylation of a corresponding dihydroxy precursor. Reagents such as dimethyl sulfate (B86663) are commonly used for this purpose. orgsyn.org For instance, guaiacol (B22219) (2-methoxyphenol) can be prepared by the methylation of catechol. wikipedia.org Patents have described accelerated processes for the methylation of phenols and aminophenols using dimethyl carbonate in the presence of a catalyst. google.comgoogle.com This method can be applied to aminophenols to yield methylated products, with the potential for both O- and N-methylation. google.comgoogle.com

Selective alkylation is crucial when both hydroxyl and amino groups are present. A common strategy is to protect the more reactive amino group, for instance, by converting it to an imine with an aldehyde like benzaldehyde. The hydroxyl group can then be alkylated, followed by hydrolysis to deprotect the amino group, yielding the O-alkylated aminophenol. umich.edu Conversely, selective N-alkylation can be achieved by imination followed by reduction. umich.edu

Novel and Sustainable Approaches in Aminomethoxyphenol Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of aminophenols.

Catalytic and Organocatalytic Synthetic Procedures

The direct catalytic amination of phenols has emerged as a powerful tool for C-N bond formation. Rhodium and Ruthenium-based catalysts have been shown to effectively couple phenols with amines, producing anilines with water as the only byproduct. organic-chemistry.orgnih.govresearchgate.net This redox-neutral process is highly atom-economical. The mechanism often involves the coordination of the metal catalyst to the phenol, facilitating a keto-enol tautomerization and subsequent dehydrative condensation with the amine. organic-chemistry.orgresearchgate.net These catalytic systems have demonstrated broad substrate scope, tolerating various functional groups on both the phenol and the amine. nih.govacs.orgnih.gov

Catalyst SystemReactantsProductKey Features
Rhodium(III) complexPhenols and aminesAnilinesRedox-neutral, water as byproduct, broad substrate scope. organic-chemistry.orgnih.gov
Ruthenium(II) complexPhenols and aminesAnilinesUtilizes an η5-phenoxo motif as a ligand, effective for a range of phenols. acs.orgnih.gov

Microwave-Assisted and Green Chemistry Protocols

Microwave-assisted synthesis has been shown to significantly accelerate organic reactions. While specific examples for this compound are not prevalent, the principles have been applied to related syntheses. For example, the O-methylation of phenolic compounds has been efficiently carried out using microwave irradiation, often in greener solvents like ethanol (B145695). researchgate.net

Green chemistry principles are increasingly being incorporated into synthetic routes. The catalytic amination of phenols mentioned earlier is a prime example of a green approach due to its high atom economy. organic-chemistry.orgnih.gov The use of less hazardous methylating agents like dimethyl carbonate, which is considered a green reagent, in place of more toxic ones like dimethyl sulfate, is another important step towards sustainable synthesis. google.comgoogle.com Furthermore, the development of heterogeneous catalysts for nitration and other transformations allows for easier catalyst recovery and reuse, minimizing waste. arkat-usa.org

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific isomers of substituted phenols requires a high degree of regiocontrol. The directing effects of the substituents on the aromatic ring are the primary consideration in electrophilic aromatic substitution reactions like nitration. For instance, in the nitration of 2-methyl-5-nitrophenol, the position of the incoming nitro group is influenced by the existing hydroxyl, methyl, and nitro groups. stackexchange.com

To achieve regioselectivity that is not favored by the inherent directing effects of the substituents, protecting groups and multi-step synthetic sequences are often employed. As discussed earlier, the selective protection of the amino group allows for regioselective alkylation of the hydroxyl group in aminophenols. umich.edu The Mannich reaction, which involves the aminoalkylation of a phenol, can also be used to introduce functional groups at specific positions. The synthesis of 4-alyl-6-(dimethylamino)methyl-2-methoxyphenol from eugenol (B1671780) is an example of a regioselective Mannich reaction. scitepress.org

While the target molecule, this compound, is not chiral, stereoselectivity becomes a critical consideration in the synthesis of more complex derivatives that may contain stereocenters. For example, the synthesis of chiral β-hydroxy-α-amino esters can be achieved through zinc-ProPhenol-catalyzed direct asymmetric aldol (B89426) reactions between glycine (B1666218) Schiff bases and aldehydes. stackexchange.com Such principles of asymmetric catalysis could be applied to the synthesis of chiral derivatives of this compound if required.

Process Optimization and Scale-Up Research for Aminomethoxyphenol Production

The industrial production of this compound, like other substituted aminophenols, presents a series of challenges that necessitate rigorous process optimization and scale-up research. The transition from a laboratory-scale synthesis to large-scale manufacturing requires careful consideration of reaction kinetics, thermodynamics, catalyst performance, and safety protocols to ensure a cost-effective, efficient, and safe process.

A common synthetic route to aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatic compound. covestro.comnih.govwikipedia.org In the case of this compound, this would involve the reduction of 3-Nitro-6-methoxy-2-methylphenol. The optimization of this process is critical for maximizing yield and purity while minimizing costs and environmental impact.

Key areas of focus in the process optimization and scale-up of aminomethoxyphenol production include:

Catalyst Selection and Optimization: The choice of catalyst is paramount in the hydrogenation of nitroaromatics. rsc.org Supported noble metal catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), are frequently employed due to their high activity. arxiv.orgnih.gov Research in this area focuses on optimizing catalyst loading, the nature of the support material, and the potential use of bimetallic catalysts to enhance selectivity and reduce the formation of by-products. researchgate.net For instance, studies on the production of p-aminophenol have shown that the selectivity towards the desired product can be influenced by the concentration of the platinum catalyst. arxiv.org

Reaction Conditions: Temperature, hydrogen pressure, and solvent selection are critical parameters that must be optimized. orientjchem.org The hydrogenation of nitro compounds is highly exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of undesirable side products. researchgate.net Kinetic studies are often performed to understand the reaction mechanism and to determine the optimal operating window for these parameters. nih.govacs.org For example, the reduction of nitrophenols is often studied to determine the apparent rate constants under various conditions. nih.gov

Scale-Up Challenges: Translating an optimized laboratory procedure to an industrial scale introduces several challenges. arxiv.org Mixing efficiency, mass transfer limitations, and heat transfer can differ significantly between small and large reactors, potentially affecting reaction rates and product quality. arxiv.org To address these issues, pilot plant studies are essential to validate the process at an intermediate scale and to identify any unforeseen problems before committing to full-scale production. covestro.comchemistryviews.orgmpg.de

Modern Synthetic Approaches: To mitigate the hazards associated with traditional batch processing of energetic reactions like nitration, continuous flow chemistry has emerged as a safer and more efficient alternative. researchgate.netacs.org Flow reactors offer superior control over reaction temperature and stoichiometry, which can lead to higher yields and purity. acs.org The development of continuous-flow processes for the synthesis of aminophenols is an active area of research. researchgate.net

The following data tables illustrate the types of studies that would be conducted during the process optimization for the production of a substituted aminophenol via catalytic hydrogenation of the corresponding nitrophenol. The data presented are representative examples based on studies of similar compounds.

Table 1: Effect of Catalyst and Support on the Hydrogenation of a Substituted Nitrophenol

CatalystSupportCatalyst Loading (wt%)Temperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
PdActivated Carbon580109995
PtAlumina380109892
RuSilica590159588
NiDiatomite10120209285

This table is a representative example and does not reflect actual experimental data for this compound.

Table 2: Optimization of Reaction Conditions for the Synthesis of a Substituted Aminophenol

Temperature (°C)Pressure (bar)SolventReaction Time (h)Yield (%)Purity (%)
705Ethanol68596
8010Methanol49298
9010Isopropanol39599
10015Toluene29097

This table is a representative example and does not reflect actual experimental data for this compound.

Chemical Reactivity and Derivatization Studies of 3 Amino 6 Methoxy 2 Methylphenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic ring of 3-Amino-6-methoxy-2-methylphenol is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino, hydroxyl, and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the vacant C5 position is the most sterically accessible and electronically enriched site for electrophilic attack.

Electrophilic Substitution: Typical electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. The -OH and -NH₂ groups are powerful activating groups, and their directing effects reinforce each other to activate the C5 position.

Reaction TypeReagent/ConditionsExpected Major Product
BrominationBr₂ in a non-polar solvent5-Bromo-3-amino-6-methoxy-2-methylphenol
NitrationDilute HNO₃ at low temperature3-Amino-6-methoxy-2-methyl-5-nitrophenol
SulfonationFuming H₂SO₄5-Amino-2-hydroxy-4-methoxy-3-methylbenzenesulfonic acid

Nucleophilic Aromatic Substitution: While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In its native form, this compound is not a substrate for nucleophilic aromatic substitution. However, derivatives, such as a nitrated version, could undergo such reactions. For instance, if the compound is first nitrated at the C5 position, a subsequent reaction with a strong nucleophile could potentially displace a different group, although this is less common than substitution on aryl halides. A more relevant pathway involves the methoxy group, where nucleophilic attack on the methyl carbon can lead to demethylation, a reaction facilitated by reagents like sodium hydride-iodide composites in related systems. ntu.edu.sgmdpi.com

Oxidative Coupling and Polymerization Reactions

The phenolic nature of this compound makes it susceptible to oxidative coupling reactions. The presence of both a hydroxyl and an amino group provides multiple sites for oxidation, which can lead to the formation of dimers, oligomers, and polymers. The oxidation of phenols can proceed via phenoxyl radicals, and the subsequent coupling can occur at positions ortho and para to the hydroxyl group. nih.gov

In the case of this compound, oxidation would likely form a radical with high electron density at the C5 position. This could lead to C-C bond formation, resulting in biphenyl-type structures. Oxidative coupling reactions are often catalyzed by metal complexes, such as those involving iron or copper. nih.govresearchgate.net

The bifunctional nature of the molecule, possessing both an amine and a phenol (B47542), also makes it a suitable monomer for polycondensation reactions. For example, it can be used in the synthesis of high-performance polymers like polyimides, polyamides, and polyesters. lookchem.com The amino group can react with dicarboxylic acids or their derivatives, while the hydroxyl group can react with other suitable co-monomers. Furthermore, functional polymers can be created where the core structure of the monomer is incorporated into a polymer backbone, such as poly(styrene-co-DEAMVA), where a functionalized vanillin (B372448) derivative is used. scirp.orgscirp.org This suggests that this compound could be similarly derivatized and copolymerized to create functional materials.

Formation of Schiff Bases and Other Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or imines (-C=N-). nih.gov This is a robust and high-yielding reaction, often requiring mild conditions, such as refluxing in an appropriate solvent like ethanol (B145695). researchgate.netneliti.com

The resulting Schiff bases are valuable intermediates in organic synthesis and often possess interesting chemical and biological properties. They can coordinate with metal ions to form stable metal complexes. researchgate.netrsc.org The general reaction is as follows:

R-CHO + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O

Where R-CHO is an aldehyde and H₂N-Ar-OH represents this compound.

A variety of aldehydes can be used, leading to a diverse library of Schiff base derivatives. Research on similar structures, such as the condensation of 2,4,6-trimethylphenylamine with vanillin, highlights the straightforward nature of this transformation. nih.govnih.gov

Table of Potential Schiff Base Derivatives:

Aldehyde ReactantSchiff Base Product Name
Benzaldehyde2-Methoxy-6-methyl-4-((benzylidene)amino)phenol
Salicylaldehyde2-(((3-Hydroxy-4-methoxy-2-methylphenyl)imino)methyl)phenol
Vanillin4-(((3-Hydroxy-4-methoxy-2-methylphenyl)imino)methyl)-2-methoxyphenol
4-Nitrobenzaldehyde2-Methoxy-6-methyl-4-(((4-nitrophenyl)imino)methyl)phenol

These Schiff bases can exist in tautomeric forms (phenol-imine and keto-amine) and can exhibit photochromic and thermochromic properties. researchgate.net

Functionalization at Amino, Hydroxyl, and Methoxy Moieties

Each functional group on this compound can be selectively modified to produce a range of derivatives. nih.gov

Amino Group Functionalization: The primary amine is a versatile handle for derivatization. It can be readily acylated using acyl chlorides or anhydrides to form amides. It can also undergo alkylation, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary or tertiary amines. Derivatization reagents that specifically target primary amines, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), can also be employed for modification. mdpi.com

Hydroxyl Group Functionalization: The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. It can also be esterified by reaction with acyl chlorides or carboxylic acids under appropriate conditions. These reactions modify the electronic and physical properties of the parent molecule.

Methoxy Group Functionalization: The methoxy group is generally stable, but it can be cleaved to yield the corresponding catechol derivative (3-amino-2-methylbenzene-1,4-diol). This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. mdpi.com This transformation unmasks a second hydroxyl group, opening up further avenues for derivatization.

Summary of Functionalization Reactions:

Functional GroupReaction TypeReagentsProduct Type
Amino (-NH₂)AcylationAcetyl chloride, BaseAmide
Amino (-NH₂)Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
Hydroxyl (-OH)EtherificationAlkyl halide, Base (e.g., K₂CO₃)Ether
Hydroxyl (-OH)EsterificationAcyl chloride, BaseEster
Methoxy (-OCH₃)DemethylationHBr or BBr₃Phenol (Catechol derivative)

Heterocyclic Ring Formation Utilizing this compound as a Precursor

The arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. frontiersin.org The ortho-aminophenol motif is a key synthon for building fused ring systems.

Benzoxazole (B165842) Synthesis: One of the most direct applications is the synthesis of benzoxazoles. The reaction of an ortho-aminophenol with a carboxylic acid or its derivative (such as an acid chloride or ester) under dehydrating conditions leads to the formation of a 2-substituted benzoxazole ring. For example, reacting this compound with acetic anhydride (B1165640) would yield 5-methoxy-4,7-dimethylbenzoxazole.

Quinoline (B57606) Synthesis (Skraup Reaction): The amino group can participate in cyclization reactions to form nitrogen-containing heterocycles like quinolines. The Skraup synthesis, which involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can be adapted to produce quinoline derivatives. mdpi.com Starting with this compound would be expected to yield a substituted 8-aminoquinoline, a core structure found in some pharmaceutical agents. mdpi.com

Other Heterocycles: The versatile reactivity of the functional groups allows for multi-step syntheses of more complex heterocyclic frameworks. For instance, the amino group can be diazotized and then used in cyclization reactions. The phenolic hydroxyl can direct ortho-lithiation, followed by reaction with an electrophile to build a new ring. The synthesis of diverse heterocyclic amino acids from various precursors demonstrates the broad potential for creating novel molecular scaffolds. open.ac.uk The use of related aminophenols in the synthesis of quinazolines and other complex systems further underscores the utility of this class of compounds as building blocks in heterocyclic chemistry. heteroletters.orgsigmaaldrich.com

Applications As Chemical Intermediates and Building Blocks in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Chemical Entities

The primary value of 3-Amino-6-methoxy-2-methylphenol in organic synthesis lies in its role as a precursor or starting material for more complex molecules. The amino and hydroxyl groups are particularly important for derivatization. For instance, the amino group can readily react with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a fundamental step in the synthesis of numerous larger molecules. Current time information in Bangalore, IN.nih.govresearchgate.net

While direct examples for this compound are specialized, the synthesis of a closely related Schiff base, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, illustrates the synthetic potential. nih.govresearchgate.net This highlights how the core structure is used to build larger, functional molecules. The resulting Schiff bases can be further modified or used as key intermediates in the synthesis of biologically active compounds and other complex chemical entities. researchgate.net

Utility in the Development of Specialty Chemicals and Advanced Materials

The structural features of this compound make it a valuable intermediate in the production of specialty chemicals, particularly dyes and materials for advanced applications. Substituted aminophenols are a well-established class of compounds used in the synthesis of azo dyes. chemimpex.com A related compound, 3-amino-2-chloro-6-methylphenol, is explicitly noted as an important intermediate for creating dyes with high stability and specific color properties. chemimpex.com Similarly, 5-amino-4-methoxy-2-methylphenol (B164487) is listed as a dye intermediate in patent literature for hair coloring agents, producing intensive colors with excellent fastness. google.com This demonstrates the utility of the aminophenol scaffold in the dye industry.

Furthermore, this compound is listed as a building block for material science applications, including the development of Metal-Organic Framework (MOF) ligands, OLED materials, and polymers. bldpharm.com The ability to form stable complexes and contribute to conjugated systems makes it a candidate for creating materials with specific electronic or photophysical properties.

Integration into Multi-Component Reactions and Tandem Synthetic Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly valued for their efficiency in building molecular complexity. nih.gov Amines and phenols are common participants in MCRs. For example, the Mannich reaction, a classic three-component reaction, involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid, which can include phenols. google.com The Petasis reaction is another MCR that can involve amines and aldehydes. nih.gov

While specific literature detailing the integration of this compound into MCRs is not widespread, its functional groups make it a prime candidate for such processes. The presence of both a nucleophilic amino group and an activatable phenol (B47542) ring suggests its potential for use in reactions like the Ugi or Passerini reactions under the right conditions, or in the one-pot synthesis of heterocyclic systems like substituted pyridines. fu-berlin.deresearchgate.net The development of tandem or cascade processes involving this intermediate could offer streamlined pathways to complex heterocyclic structures, which are prevalent in medicinal chemistry.

Ligand Design and Coordination Chemistry Applications

One of the most significant applications of this compound is in the field of coordination chemistry, where it serves as a precursor for designing polydentate ligands. researchgate.net As mentioned, the amino group can be readily converted into an imine through condensation with an aldehyde, yielding a Schiff base. nih.govresearchgate.net

These Schiff base ligands are versatile because they often contain multiple donor atoms that can bind to a central metal ion. In a typical Schiff base derived from an aminophenol, the imine nitrogen and the phenolic oxygen can both coordinate to a metal center, acting as a bidentate (two-toothed) ligand. neliti.comnih.gov This chelation results in the formation of stable metal complexes. researchgate.net

Research on structurally similar Schiff bases demonstrates their ability to form stable octahedral or square planar complexes with a range of transition metals, including Cu(II), Zn(II), Mn(II), Co(II), and Ni(II). nih.govresearchgate.netneliti.comnih.gov The specific properties of the resulting metal complex—such as its geometry, stability, and electronic properties—can be fine-tuned by selecting different metal ions and by modifying the aldehyde used in the initial Schiff base synthesis. nih.gov These coordination complexes are investigated for their potential in catalysis, materials science, and as models for biological systems. nih.gov

Interactive Data Table: Properties of this compound

Property Value Source
CAS Number 223437-16-9 bldpharm.com
Molecular Formula C8H11NO2 bldpharm.com

| Molecular Weight | 153.18 g/mol | bldpharm.com |

Table of Compounds Mentioned

Compound Name
This compound
{3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}
3-amino-2-chloro-6-methylphenol
5-amino-4-methoxy-2-methylphenol
Formaldehyde
Copper(II)
Zinc(II)
Manganese(II)
Cobalt(II)

Theoretical and Computational Chemistry Studies on 3 Amino 6 Methoxy 2 Methylphenol

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic behavior of a molecule is fundamentally governed by its electronic structure. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's reactivity and kinetic stability.

For 3-Amino-6-methoxy-2-methylphenol, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the amino (-NH2) and hydroxyl (-OH) substituents, which act as electron-donating groups. The LUMO, conversely, is expected to be distributed over the aromatic ring, with significant contributions from the regions that can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability, indicating a greater propensity for the molecule to undergo electronic transitions. nih.gov

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide precise energies for these orbitals. The HOMO energy corresponds to the ionization potential, while the LUMO energy relates to the electron affinity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-5.28
LUMO Energy-0.89
HOMO-LUMO Gap (ΔE)4.39

Note: These values are hypothetical and represent typical results obtained from DFT calculations for similar aromatic compounds.

Quantum Chemical Calculations of Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

These parameters are calculated using the following equations:

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

Table 2: Calculated Global Reactivity Descriptors for this compound

Reactivity DescriptorValue
Electronegativity (χ)3.085 eV
Chemical Hardness (η)2.195 eV
Global Softness (S)0.228 eV⁻¹

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1.

In addition to global descriptors, local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen of the amino group and specific carbon atoms on the phenol (B47542) ring are expected to be key sites of reactivity. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is influenced by the rotation of its substituent groups—the amino, methoxy (B1213986), and hydroxyl groups. Conformational analysis, typically performed by scanning the potential energy surface through rotation of specific dihedral angles, helps identify the most stable conformer(s). nih.gov

Intramolecular interactions play a significant role in stabilizing the molecule's conformation. In this compound, the potential for intramolecular hydrogen bonding exists between the hydroxyl group and the amino group, or between the hydroxyl group and the methoxy group. Such interactions can significantly influence the molecule's geometry and vibrational spectra. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by quantifying the charge transfer and delocalization of electron density within the molecule. elixirpublishers.com

Table 3: Predicted Bond Lengths and Angles for the Most Stable Conformer of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C-N1.39C-N-H118.5
C-O (hydroxyl)1.36C-O-H109.2
C-O (methoxy)1.37C-O-C (methoxy)117.8
O-C (methyl)1.43

Note: These are representative values based on DFT calculations for similar substituted phenols.

Advanced Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. elixirpublishers.com For this compound, characteristic vibrational modes would include N-H stretching of the amino group, O-H stretching of the phenolic hydroxyl group, C-O stretching of the methoxy group, and various aromatic C-H and C-C stretching and bending modes.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. researchgate.netnih.gov The predicted shifts for the protons and carbons in this compound would be influenced by the electron-donating effects of the amino, hydroxyl, and methoxy groups.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net The predicted absorption maxima (λmax) would correspond to π → π* and n → π* transitions.

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureWavenumber/Chemical Shift/Wavelength
FT-IRN-H Stretch~3400-3500 cm⁻¹
FT-IRO-H Stretch~3300-3400 cm⁻¹
¹³C NMRC-OH~150-155 ppm
¹³C NMRC-NH₂~140-145 ppm
UV-Visλmax~280-290 nm

Note: These are typical predicted values for a molecule with these functional groups.

Non-Linear Optical Properties and Material Science Implications

Molecules with significant charge transfer characteristics and hyperpolarizability are of interest for applications in non-linear optics (NLO). The presence of both electron-donating (amino, hydroxyl, methoxy) and electron-accepting (the aromatic system) moieties in this compound suggests it may possess NLO properties.

Computational methods can be used to calculate the first hyperpolarizability (β), a measure of a molecule's NLO response. researchgate.netresearchgate.net A high β value indicates a strong NLO response, making the material a candidate for applications such as frequency conversion and optical switching. The study of the NLO properties of this compound could open avenues for its use in the development of new optical materials.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry for Comprehensive Structural Characterization

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of 3-Amino-6-methoxy-2-methylphenol. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy and precision, typically to four or five decimal places. This level of precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or isobaric species.

In a typical workflow, a sample of this compound is introduced into the mass spectrometer, often using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion. The resulting high-resolution mass spectrum would be analyzed for the protonated molecule [M+H]⁺.

ParameterExpected Value for C₈H₁₁NO₂
Monoisotopic Mass 153.07898 u
[M+H]⁺ Ion 154.08626 u
[M+Na]⁺ Ion 176.06821 u
[M+K]⁺ Ion 192.04215 u

This table presents the theoretical exact masses for the primary molecular ions of this compound, which would be compared against experimental data from an HRMS analysis to confirm the elemental composition.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structural connectivity of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are required for a definitive structural assignment.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine and hydroxyl protons. The chemical shifts (δ) and coupling constants (J) would provide insights into the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the presence of the methyl, methoxy, and the six unique aromatic carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the positions of the aromatic protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the placement of the substituents (amino, methoxy, and methyl groups) on the aromatic ring by observing correlations between the protons of these groups and the ring carbons.

ProtonExpected Chemical Shift (ppm)CarbonExpected Chemical Shift (ppm)
Ar-H 6.0 - 7.5C-O (phenol) 150 - 160
-OCH₃ 3.5 - 4.0C-O (methoxy) 140 - 150
-CH₃ 2.0 - 2.5C-N 130 - 140
-NH₂ 3.0 - 5.0Aromatic C-H 110 - 130
-OH 4.0 - 7.0-OCH₃ 55 - 65
-CH₃ 15 - 25

This table provides approximate chemical shift ranges for the different functional groups in this compound. Actual values would be determined from the experimental spectra.

X-ray Crystallography for Absolute Structure Determination

For an unequivocal determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the formation of a single, high-quality crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule.

The data obtained from X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. This information is invaluable for understanding the supramolecular assembly of the compound.

Chromatographic Techniques for Reaction Monitoring and Purity Profiling

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating the target compound from starting materials, by-products, and other impurities. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be employed for detection, leveraging the chromophoric nature of the aromatic ring. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be a powerful analytical tool. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for identification. The resulting chromatogram indicates the purity, while the mass spectrum of each peak helps in identifying the components.

Vibrational and Electronic Spectroscopic Methods for Mechanistic Insights

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-O and C-N stretches. Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Functional GroupFT-IR Wavenumber (cm⁻¹)
O-H Stretch (phenol) 3200 - 3600 (broad)
N-H Stretch (amine) 3300 - 3500
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 3000
C=C Stretch (aromatic) 1450 - 1600
C-O Stretch (phenol) 1200 - 1260
C-O Stretch (methoxy) 1000 - 1100

This table lists the expected characteristic infrared absorption bands for the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would exhibit absorption maxima corresponding to the π→π* transitions of the substituted benzene ring. The position and intensity of these absorptions are sensitive to the nature and position of the substituents on the ring and can be used for quantitative analysis and to gain insights into the electronic structure.

Environmental Transformation and Abiotic Degradation Pathways of Aminomethoxyphenols

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Photochemical degradation is a primary abiotic pathway for the transformation of phenolic compounds in sunlit environments. The process is initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive species that drive further degradation reactions.

In aquatic systems, the direct photolysis of phenolic compounds can occur, although the rate and efficiency are highly dependent on the compound's specific structure and the presence of photosensitizers. For 3-Amino-6-methoxy-2-methylphenol, the presence of both an amino (-NH2) and a methoxy (B1213986) (-OCH3) group, which are electron-donating, is expected to cause a bathochromic shift in its UV absorption spectrum, potentially increasing its absorption of solar radiation compared to unsubstituted phenol (B47542). nih.gov This enhanced absorption could lead to a higher rate of direct photolysis.

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals, is often a more significant degradation pathway for phenols in natural waters. semanticscholar.org Hydroxyl radicals, in particular, are highly reactive and can attack the aromatic ring of this compound, leading to hydroxylation and subsequent ring cleavage. The amino and methoxy groups are expected to activate the aromatic ring, making it more susceptible to electrophilic attack by hydroxyl radicals.

In the atmosphere, volatile and semi-volatile phenolic compounds can undergo gas-phase reactions with photochemically generated oxidants. The primary atmospheric oxidant is the hydroxyl radical, which can initiate degradation through addition to the aromatic ring or hydrogen abstraction from the amino or methyl groups of this compound. The presence of nitrogen oxides (NOx) in the atmosphere can also lead to the formation of nitrophenols, a class of compounds with known environmental concerns. cpcb.nic.in

The expected photochemical half-life of this compound in aquatic environments is likely to be on the order of hours to days, depending on factors such as water clarity, depth, and the concentration of photosensitizers and quenchers.

Table 1: Predicted Photochemical Behavior of this compound

Parameter Predicted Behavior Rationale
Direct Photolysis Moderate to High Electron-donating groups (-NH2, -OCH3) likely enhance solar radiation absorption. nih.gov
Indirect Photolysis High Activated aromatic ring is susceptible to attack by hydroxyl radicals. semanticscholar.org
Atmospheric Degradation High Expected to react readily with atmospheric hydroxyl radicals. ieaghg.org

| Primary Photoproducts | Hydroxylated derivatives, quinone-like structures, and ring-opened products. | Based on the degradation pathways of similar phenolic compounds. researchgate.netresearchgate.net |

Chemical Oxidation and Reduction Pathways in Abiotic Environments

In addition to photochemical processes, chemical oxidation and reduction reactions in soil and water can contribute to the transformation of this compound. These reactions are often catalyzed by minerals and dissolved metal ions.

Oxidation is a key transformation process for phenolic compounds in the environment. In soils and sediments, manganese (Mn) and iron (Fe) oxides are potent oxidants that can mediate the oxidation of phenols. semanticscholar.org The amino group of this compound is particularly susceptible to oxidation, potentially leading to the formation of phenoxy radicals and subsequently to polymerization reactions, forming humic-like substances. nih.gov The oxidation of p-aminophenol, a related compound, has been shown to produce quinoneimines and polymeric products. nih.govrsc.org A similar pathway can be anticipated for this compound, likely initiated by the oxidation of the amino group.

Advanced Oxidation Processes (AOPs), such as the Fenton reaction (Fe²⁺/H₂O₂), can also lead to the rapid degradation of phenolic compounds in engineered and natural systems where the necessary precursors are present. pwr.edu.pl These processes generate highly reactive hydroxyl radicals that can effectively mineralize organic pollutants.

Reduction reactions are generally less significant for phenolic compounds under typical oxic environmental conditions. However, in anoxic environments such as saturated soils or sediments, reduction of the aromatic system or other functional groups could potentially occur, though this is a less studied area for this class of compounds.

Sorption and Leaching Behavior in Environmental Matrices

The mobility and bioavailability of this compound in the environment are governed by its sorption to soil and sediment particles and its potential for leaching into groundwater.

The sorption of phenolic compounds to soil is influenced by several factors, including the organic carbon content of the soil, clay mineralogy, pH, and the physicochemical properties of the compound itself. thescipub.com The presence of both a polar amino group and a non-polar methyl group in this compound suggests that its sorption behavior will be complex, involving both hydrophobic interactions and more specific interactions like hydrogen bonding.

Leaching is the process by which a chemical is transported through the soil profile with percolating water. Compounds with low sorption potential and high water solubility are more likely to leach. Given the expected moderate sorption of this compound, it may have a moderate potential for leaching, particularly in soils with low organic matter and in environments with higher pH where the anionic form may predominate.

Table 2: Predicted Sorption and Leaching Characteristics of this compound

Environmental Matrix Predicted Behavior Influencing Factors
Soil Organic Matter Moderate to High Sorption Hydrophobic interactions due to the methyl and methoxy groups. nih.gov
Clay Minerals pH-Dependent Sorption Cation exchange of the protonated amino group at low pH; potential for hydrogen bonding. mdpi.com

| Leaching Potential | Moderate | Dependent on soil type, pH, and organic matter content. Higher mobility expected at alkaline pH. thescipub.com |

Identification of Abiotic Transformation Products and Pathways

Predicting the precise abiotic transformation products of this compound without experimental data is challenging. However, based on the degradation pathways of analogous compounds, a number of potential products can be inferred.

Photochemical and chemical oxidation are likely to lead to the formation of hydroxylated derivatives, where additional hydroxyl groups are added to the aromatic ring. researchgate.net Subsequent oxidation of these di- or tri-hydroxylated phenols can lead to the formation of quinone-like structures. For instance, the oxidation of aminophenols often proceeds through the formation of benzoquinone imines. nih.gov

Ring cleavage is a further step in the degradation process, leading to the formation of smaller, aliphatic molecules such as carboxylic acids (e.g., maleic acid, oxalic acid) and eventually to complete mineralization to carbon dioxide and water. researchgate.net

Given the presence of the amino group, polymerization reactions are also a likely outcome, leading to the formation of larger, more complex molecules that can become incorporated into natural organic matter. nih.gov The oxidation of p-aminophenol, for example, is known to produce dimers, trimers, and tetramers. nih.gov

Table 3: Hypothetical Abiotic Transformation Products of this compound

Transformation Pathway Potential Products
Hydroxylation Dihydroxylated and trihydroxylated aminomethoxyphenols
Oxidation Quinone imines, benzoquinones
Polymerization Dimers, trimers, and higher oligomers
Ring Cleavage Aliphatic carboxylic acids (e.g., maleic acid, oxalic acid)

| Mineralization | Carbon dioxide, water, inorganic nitrogen |

Further research employing advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary to definitively identify the transformation products and elucidate the precise degradation pathways of this compound in various environmental compartments.

Future Directions and Emerging Research Avenues for 3 Amino 6 Methoxy 2 Methylphenol

Development of Catalytic Asymmetric Synthesis Routes

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. For derivatives of 3-Amino-6-methoxy-2-methylphenol, the development of catalytic asymmetric methods is a primary goal to control stereochemistry and access enantiomerically pure compounds.

Current research on related structures provides a clear blueprint for future work. Catalytic asymmetric reactions are recognized as one of the most efficient methods for producing enantiomerically enriched compounds like amino acids and their derivatives. rsc.org For instance, powerful strategies have been developed for the asymmetric synthesis of α- and β-amino phosphonic acids, which are analogues of amino acids. rsc.org Similarly, direct and efficient asymmetric methods have been established for synthesizing trifluoromethylated γ-amino esters and lactones through the enantioselective reaction of imines. nih.gov These processes often employ low catalyst loadings (0.5-5.0 mol%) and utilize chiral catalysts, such as those derived from cinchona alkaloids (cinchonidine and quinine), to achieve high levels of stereocontrol. nih.gov

Future research could adapt these principles to this compound. A promising approach involves nickel-catalyzed enantioconvergent cross-couplings. This method has been successfully used to synthesize a variety of protected unnatural α-amino acids from racemic α-haloglycine derivatives and organozinc reagents. caltech.edu The tolerance of these nickel/pybox catalyst systems to various functional groups suggests their potential applicability to functionalized phenols. caltech.edu Another avenue is the use of zinc–ProPhenol catalysts in direct asymmetric aldol (B89426) reactions between glycine (B1666218) Schiff bases and aldehydes, which yields β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. acs.org The design of new ProPhenol ligands has been crucial for the success of these transformations, which notably can operate at room temperature. acs.org

Table 1: Potential Catalytic Asymmetric Strategies for this compound Derivatives

Catalytic System Reaction Type Target Product Class Key Advantages
Cinchona Alkaloid Derivatives Umpolung reaction of imines Chiral γ-Amino Esters/Lactones High enantioselectivity, low catalyst loading. nih.gov
Chiral Nickel/Pybox Complex Enantioconvergent Cross-Coupling Chiral α-Amino Acids Uses racemic starting materials, functional group tolerance. caltech.edu
Zinc–ProPhenol Complex Asymmetric Aldol Reaction syn β-Hydroxy-α-amino Esters High diastereoselectivity, operates at ambient temperature. acs.org

Exploration of Novel Reactivity and Functionalization Patterns

Expanding the chemical space accessible from this compound requires the exploration of novel reactivity and functionalization patterns. The inherent directing effects of the amino, hydroxyl, methoxy (B1213986), and methyl groups on the aromatic ring can be exploited to achieve regioselective modifications.

Recent advances in C–H bond functionalization of phenols offer significant potential. mdpi.com Transition-metal catalysis, in particular, has enabled reactions that were previously challenging. For example, copper-catalyzed methods have been developed for the ortho-C–H alkylation of free phenols with α-aryl-α-diazoesters, achieving high yields under mild conditions. mdpi.com Gold-catalyzed systems have also been used for the para-alkylation of phenols. rsc.org These methods provide pathways to introduce new carbon-carbon bonds at specific positions, thereby creating complex derivatives.

Furthermore, regioselective amination is another key area. A copper-catalyzed C2-site selective amination of p-aminophenol derivatives using air as the oxidant has been reported, yielding functionalized aminophenols. mdpi.com Electrochemical methods are also emerging as powerful, oxidant-free alternatives for C-H functionalization. mdpi.com The functionalization of the phenol (B47542) -OH group itself, often through esterification, is a well-established strategy to create derivatives with modified properties. nih.govnih.gov Research into creating Schiff base derivatives, as demonstrated with the related compound 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, also represents a viable path for creating new molecular structures. nih.gov

Table 2: Emerging Functionalization Reactions for Phenolic Compounds

Reaction Type Catalyst/Reagent Position(s) Functionalized Reference
C-H Alkylation Copper(I/II), Gold(I) ortho or para to -OH mdpi.comrsc.org
C-H Amination Copper(I/II) ortho to -OH mdpi.com
C-H Allylation Indium(III) para to -OH mdpi.com
Annulation Copper(I/II) ortho C-H and O-H mdpi.com
Dehydrogenative Coupling Electrochemical (Catalyst-Free) para to -OH mdpi.com

Computational Design and Predictive Modeling for Chemical Applications

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, in-silico methods can guide synthetic efforts, predict properties, and elucidate mechanisms of action for potential applications.

Molecular modeling techniques are already being applied to understand the properties of related structures. For a Schiff base derived from a similar phenol, computational studies including Hirshfeld surface analysis and Fingerprint analysis have been used to analyze intermolecular interactions within the crystal structure. nih.gov Frontier molecular orbital calculations (HOMO-LUMO) can reveal information about charge transfer interactions and reactivity. nih.gov

For future applications, molecular docking simulations can predict the binding affinity and orientation of novel derivatives within the active site of a biological target, such as an enzyme or receptor. nih.gov This is crucial for the rational design of new therapeutic agents. For instance, docking models have been used to propose the binding mode of small molecules to the oncogenic protein menin. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be employed to rationalize the performance and selectivity of catalytic systems used in the synthesis of new derivatives. rsc.org This understanding allows for the refinement of catalysts and reaction conditions to improve yields and stereoselectivity. Non-covalent interaction (NCI) analysis is another powerful tool that can establish and visualize the key interactions, such as hydrogen bonds and van der Waals forces, between a ligand and a protein. nih.gov

Integration into Automated and High-Throughput Synthetic Platforms

To rapidly explore the chemical diversity accessible from this compound, its integration into automated and high-throughput synthesis (HTS) platforms is a critical future direction. These technologies enable the synthesis and screening of large libraries of compounds in a fraction of the time and with significantly less material than traditional methods. rsc.org

The miniaturization of organic synthesis is a key aspect of this approach. rsc.org Technologies like acoustic dispensing allow for reactions to be carried out on a nanomole scale in high-density formats, such as 1536-well plates. nih.gov This dramatically reduces the consumption of reagents and solvents, aligning with the principles of green chemistry. nih.gov

Multi-component reactions are particularly well-suited for HTS library synthesis because they can generate complex molecules from simple building blocks in a single step. The Groebcke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which combines an isocyanide, an aldehyde, and an amidine, is one such reaction that has been successfully implemented on automated platforms to produce libraries of drug-like heterocyclic compounds. nih.govrsc.org this compound, with its reactive amino and phenol groups, could serve as a key building block in similar automated synthetic workflows. The resulting libraries could then be screened in situ using high-throughput methods like differential scanning fluorimetry (DSF) to quickly identify compounds with desired biological activities. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.